molecular formula C18H17NO2S2 B2677035 N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide CAS No. 2380057-23-6

N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide

Cat. No.: B2677035
CAS No.: 2380057-23-6
M. Wt: 343.46
InChI Key: YDNIOMMXEHDZEY-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide is an organic compound that features a bithiophene core, which is a conjugated system known for its electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and optimized reaction parameters would be essential for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Corresponding substituted derivatives

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide involves its interaction with molecular targets through its conjugated bithiophene core. This core facilitates electron transport and can interact with various pathways in electronic devices. The phenoxypropanamide group can provide additional functionalization, allowing for specific interactions with other molecules or materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide is unique due to its specific combination of a bithiophene core and a phenoxypropanamide group, which provides a balance of electronic properties and functionalization potential. This makes it particularly suitable for applications requiring both high conductivity and specific molecular interactions .

Properties

IUPAC Name

2-phenoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-13(21-16-5-3-2-4-6-16)18(20)19-10-17-9-15(12-23-17)14-7-8-22-11-14/h2-9,11-13H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNIOMMXEHDZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CS1)C2=CSC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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